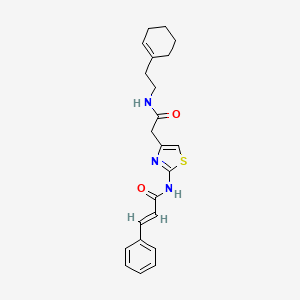
N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic compound that incorporates various functional groups, including a thiazole and a cinnamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. Below is an overview of its biological activity based on existing literature.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O5 |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 1029938-42-8 |
The biological activity of this compound is primarily attributed to its structural components:
- Cinnamide Moiety : Known for its diverse biological properties, including anticancer and anti-inflammatory effects.
- Thiazole Ring : Exhibits antimicrobial and antifungal activities, enhancing the compound's therapeutic potential.
Anticancer Activity
Research indicates that derivatives of cinnamic acid, similar to this compound, often demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported that compounds with electron-donating groups at the para position of the phenyl ring exhibited enhanced cytotoxicity, suggesting potential efficacy in tumor suppression .
Antimicrobial Activity
Cinnamic acid derivatives have been documented to possess antibacterial and antifungal properties. The thiazole component is particularly noted for its effectiveness against a range of pathogens, including:
- Bacterial Strains : Compounds similar to this compound have shown activity against Staphylococcus aureus and other Gram-positive bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of cinnamic acid derivatives is well-established. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Cinnamic Acid Derivatives : A review highlighted that certain derivatives exhibited potent anti-tumor activity with IC50 values lower than 10 µM against various cancer cell lines .
- Thiazole Derivatives : Research has shown that thiazole-containing compounds can act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity .
Propriétés
IUPAC Name |
(E)-N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-20(12-11-17-7-3-1-4-8-17)25-22-24-19(16-28-22)15-21(27)23-14-13-18-9-5-2-6-10-18/h1,3-4,7-9,11-12,16H,2,5-6,10,13-15H2,(H,23,27)(H,24,25,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUBREIAZNVWPV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














